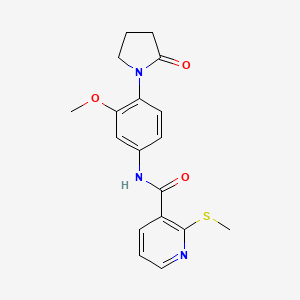

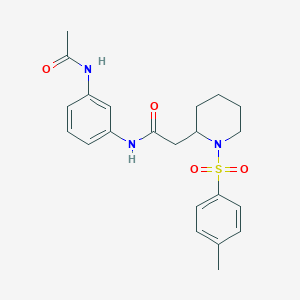

![molecular formula C9H8N2OS B2931381 [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol CAS No. 173838-59-0](/img/structure/B2931381.png)

[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Overview

Description

“[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound has an empirical formula of C9H8N2OS and a molecular weight of 192.24 .

Synthesis Analysis

The synthesis of “[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” and its derivatives involves complex chemical reactions. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . Another study reported the preparation of two new metal (II) complexes with a ligand based on a pyridine thiazolone group .Molecular Structure Analysis

The molecular structure of “[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” is characterized by physicochemical and spectroscopic methods . The structure of the complexes was confirmed by single-crystal X-ray analysis .Chemical Reactions Analysis

The chemical reactions involving “[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” are complex and involve multiple steps. For example, in one study, two new metal (II) complexes with a ligand based on a pyridine thiazolone group were prepared .Physical And Chemical Properties Analysis

“[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” is a solid compound . It has an empirical formula of C9H8N2OS and a molecular weight of 192.24 .Scientific Research Applications

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

Derivatives of (Pyridin-2-yl)methanol, including our compound of interest, have been synthesized and evaluated for their potential as selective TRPV3 antagonists. This application is significant in the field of pharmacology for developing treatments for skin disorders and pain .

Csp3-H Oxidation

This compound has been used in copper-catalyzed synthesis processes as part of a direct Csp3-H oxidation approach with water under mild conditions. This application is crucial in organic synthesis and medicinal chemistry for creating pyridin-2-yl-methanones from pyridin-2-yl-methanes .

Inhibitory Activities Evaluation

The compound has been involved in inhibitory activity evaluations using assays like the MTT assay. It serves as a control in studies investigating inhibitors for conditions such as idiopathic pulmonary fibrosis .

N-Heterocycles Synthesis

N-(Pyridin-2-yl)imidates derived from our compound have been utilized for the synthesis of various N-heterocycles, which are important in drug development and chemical biology .

Antimicrobial Activity

Pyridin-2-yl derivatives exhibit significant antimicrobial activity, making them valuable in the development of new antibacterial and antifungal agents .

Therapeutic Applications

These derivatives are reported to possess a range of therapeutic applications, including anti-cancer, antihypertensive, antiulcer, and antimicrobial activities, which are essential in pharmaceutical research .

Fungicidal Activity

In agricultural research, pyrimidinamine derivatives containing pyridin-2-yl groups have shown promising fungicidal activities against evolving pesticide resistance .

Biological Activities Evaluation

Novel heterocyclic compounds with potential biological activities have been synthesized from pyridin-2-yl derivatives and evaluated against various cell lines to study their pharmacological properties .

Future Directions

The future directions for “[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” and its derivatives could involve further exploration of their potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that these compounds might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name |

(2-pyridin-2-yl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,6,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDAGPDUMJCEPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

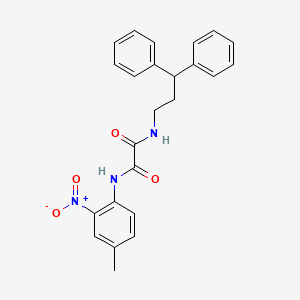

![4-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B2931300.png)

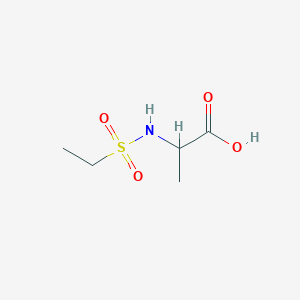

![3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2931302.png)

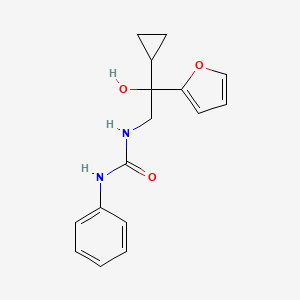

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2931306.png)

![5-Methoxy-2-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2931307.png)

![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2931309.png)

![7-Methoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2931310.png)

![9H-Fluoren-9-ylmethyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride](/img/structure/B2931311.png)

![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/no-structure.png)